molecular formula C14H16ClN3 B170352 2-(Azepan-1-yl)-4-chloroquinazoline CAS No. 134961-18-5

2-(Azepan-1-yl)-4-chloroquinazoline

Cat. No. B170352
CAS RN: 134961-18-5
M. Wt: 261.75 g/mol
InChI Key: OEBRWQUEECRKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azepan-1-yl)-4-chloroquinazoline (AQC) is a synthetic, small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo biosynthesis of pyrimidine nucleotides. AQC has been studied for its potential to inhibit DHODH in a variety of cell types, including cancer cells, and has been shown to have a variety of biological and physiological effects.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Dihydrofolate Reductase Inhibitors : A study by (Rosowsky, Fu, & Queener, 2000) synthesized 2,4-diaminoquinazolines with tricyclic aromatic groups as inhibitors for dihydrofolate reductase from various sources, including Pneumocystis carinii and Mycobacterium avium. These compounds showed potent inhibitory effects.

  • Antibacterial and Antiviral Activities : (Yun et al., 2022) reported the synthesis of a quinoline-based triazole hybrid, exhibiting a range of biological activities, including antimalarial, antibacterial, and antiviral activities.

  • Synthesis of Novel Compounds : In a study by (Xia, Chen, & Yu, 2013), a novel N-substituted regioisomer of besifloxacin was synthesized, indicating the chemical versatility of such compounds.

  • Herbicidal Activity : Research by (Wang et al., 2006) and (Wang et al., 2007) explored the herbicidal potential of novel synthesized compounds against agricultural pests.

  • Antifungal and Antibacterial Activity : The study by (Panwar & Singh, 2011) synthesized quinolino triazolo azepines and evaluated their antibacterial and antifungal activities, showing significant potential.

  • Antioxidant Properties : Research by (Saraiva et al., 2015) on 7-chloroquinoline-triazoyl carboxylates indicated these compounds' potential as antioxidants.

  • Anti-inflammatory and Anticonvulsant Agent : A study by (Wilhelm et al., 2014) synthesized a range of carboxamides with notable antinociceptive, anti-inflammatory, and anticonvulsant properties.

Chemical Synthesis and Characterization

  • Synthesis of Derivatives : (El-Hashash et al., 2011) investigated the reactivity of 2-ethoxy-4-chloroquinazoline with nitrogen nucleophiles to synthesize novel derivatives.

  • Synthesis of Benzo[ b]azepines : The study by (Stockerl et al., 2019) presents a novel method for synthesizing benzo[ b]azepines, which are important in pharmaceuticals.

properties

IUPAC Name

2-(azepan-1-yl)-4-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)16-14(17-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBRWQUEECRKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576949
Record name 2-(Azepan-1-yl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134961-18-5
Record name 2-(Azepan-1-yl)-4-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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